5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound features an amino group at the 5th position, a fluorophenyl group at the 1st position, and a carboxamide group at the 4th position of the pyrazole ring. Its molecular formula is and it has a molecular weight of approximately 234.23 g/mol.
This compound is classified under various categories based on its chemical structure and biological activity. It is primarily recognized as a pyrazole derivative, which is known for its diverse applications in medicinal chemistry, particularly in the development of anti-inflammatory, analgesic, and anticancer agents . The compound has been noted for its potential toxicity, classified as Acute Toxicity Category 4 (oral), indicating that it may be harmful if ingested.
The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves several key steps:
The molecular structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide can be represented using various structural formulas:
InChI=1S/C11H11FN4O/c12-8-3-1-2-4-9(8)15-10(13)6(5-14-15)11(16)17/h1-5H,12H2,(H2,16,17)
KMIHMELITRTURF-UHFFFAOYSA-N
The structure consists of a pyrazole core with specific substituents that influence its chemical behavior and biological activity .
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and development.
The mechanism of action for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide primarily involves its interaction with specific biomolecules. Notably, it has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular signaling pathways related to inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines and other mediators associated with inflammatory responses . The compound's binding occurs at the ATP binding pocket of p38 MAPK, which is critical for its enzymatic activity.
The physical properties of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide include:
Chemical properties include:
Additional relevant data includes its molecular weight (234.23 g/mol), melting point (not specified), and potential reactivity with strong oxidizing agents .
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7